molecular formula C11H15NO3 B2554782 N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide CAS No. 1286721-27-4

N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide

Cat. No.: B2554782
CAS No.: 1286721-27-4
M. Wt: 209.245
InChI Key: MBKQTCWLOOYXSH-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide is a synthetic furan-2-carboxamide derivative supplied exclusively for non-human research purposes. This compound is of significant interest in medicinal chemistry for the development of novel antibiofilm agents. Compounds based on the furan-2-carboxamide scaffold have demonstrated promising activity in inhibiting biofilm formation in opportunistic pathogens such as Pseudomonas aeruginosa . Biofilms contribute to persistent infections by enhancing bacterial resistance to antimicrobials, and furan-2-carboxamides are investigated for their potential to disrupt quorum sensing pathways, specifically by acting as antagonists of the LasR receptor . Furthermore, structurally related carboxamide compounds are integral to cutting-edge research in cystic fibrosis (CF), where they function as correctors and potentiators of the CFTR protein to address the underlying genetic defects of the disease . The cyclopropyl and hydroxypropyl substituents on this particular analog are designed to influence the molecule's lipophilicity and binding affinity, potentially optimizing its interaction with biological targets. Researchers can utilize this compound as a chemical tool for exploring biofilm dynamics or as a building block in the synthesis of more complex therapeutic candidates. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(14,8-4-5-8)7-12-10(13)9-3-2-6-15-9/h2-3,6,8,14H,4-5,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKQTCWLOOYXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CO1)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2-cyclopropyl-2-hydroxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and are performed at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and carboxamide group can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed pharmacological activities .

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds share the furan-2-carboxamide core but differ in substituents and pharmacological profiles:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Legal Status References
N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide 2-cyclopropyl-2-hydroxypropyl C₁₁H₁₅NO₃ 209.24 Hydroxyl group enhances polarity; cyclopropyl may improve metabolic stability Not reported
Ortho-Fluorofuranyl fentanyl 2-fluorophenyl, 1-phenethylpiperidin-4-yl C₂₃H₂₆FN₃O₂ 411.47 (est.) High μ-opioid receptor affinity; controlled substance Federally controlled
Para-Methoxyfuranyl fentanyl 4-methoxyphenyl, 1-phenethylpiperidin-4-yl C₂₄H₂₉N₃O₃ 407.51 (est.) Methoxy group increases lipophilicity; opioid activity Federally controlled
N-(3-Iodo-1-methoxypropyl)furan-2-carboxamide 3-iodo-1-methoxypropyl C₉H₁₂INO₃ 309.10 Iodo and methoxy groups alter reactivity; used in synthetic chemistry Not regulated
5-[(2-bromophenoxy)methyl]-N-(2-methylpropyl)furan-2-carboxamide 2-bromophenoxymethyl, 2-methylpropyl C₁₆H₁₈NO₃Br 352.22 Bromophenoxy group increases steric bulk; potential CNS applications Not regulated

Pharmacological and Regulatory Implications

  • Opioid Analogs : Ortho-fluorofuranyl and para-methoxyfuranyl fentanyl exhibit potent opioid effects due to the phenethylpiperidine group, leading to federal scheduling .
  • Non-Opioid Derivatives: The target compound lacks the piperidine moiety critical for opioid activity, suggesting divergent pharmacological effects. Its hydroxyl and cyclopropyl groups may favor CNS penetration without opioid agonism.
  • Halogenated Derivatives : Iodo () and bromo () substituents impact steric and electronic properties, influencing synthetic utility or metabolic pathways.

Research Findings and Discussion

  • Structural-Activity Relationships (SAR) :

    • Cyclopropyl Groups : Enhance metabolic stability by resisting oxidative degradation, as seen in cyclopropane-containing pharmaceuticals.
    • Hydroxyl vs. Methoxy : Polar hydroxyl groups improve solubility, while methoxy groups (e.g., para-methoxyfuranyl fentanyl) increase lipophilicity and membrane permeability .
    • Halogen Effects : Iodo and bromo substituents () alter molecular weight and reactivity, impacting drug design and synthetic routes.

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following structural formula:

C12H15NO3\text{C}_{12}\text{H}_{15}\text{NO}_3

This compound features a furan ring, which is known for its reactivity and ability to participate in various biological interactions. The cyclopropyl group contributes to its unique properties, potentially influencing its interaction with biological targets.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-78.25Moderate inhibition
A5496.48Significant inhibition
HepG210.00Notable cytotoxicity

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of caspase-3 activity in treated cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary studies suggest it possesses activity against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in cell proliferation and survival pathways. Molecular docking studies suggest that it binds effectively to targets such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), inhibiting angiogenesis in tumor cells .

Case Studies

  • MCF-7 Cell Line Study : In a study evaluating the effects of this compound on MCF-7 breast cancer cells, treatment resulted in a significant reduction in cell viability, with an IC50 value of 8.25 µM observed after 48 hours of exposure. Flow cytometry analysis indicated that this compound induces apoptosis through the intrinsic pathway.
  • A549 Cell Line Study : A similar study on A549 lung adenocarcinoma cells revealed an IC50 of 6.48 µM, with the compound demonstrating a capacity to inhibit cell migration and invasion, suggesting potential utility in preventing metastasis .

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